molecular formula C15H17N3O2 B2390938 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797318-34-3

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2390938
CAS RN: 1797318-34-3
M. Wt: 271.32
InChI Key: RVTWYZCJGWQQOG-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, also known as THPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

A novel pyrazole derivative was synthesized and characterized, highlighting the importance of structural analysis in understanding compound properties. The study involved spectral characterization and X-ray crystal structure studies, emphasizing the role of such compounds in molecular architecture and potential applications in material science or pharmaceuticals (Kumara et al., 2018).

Molecular Interactions and Stability

Research on tetrafluoroterephthalic acid forming crystals with N-containing heterocycles demonstrates the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This study could imply potential applications in designing new materials or drug delivery systems, where specific molecular interactions are crucial (Wang et al., 2014).

Antimicrobial and Antiviral Activity

The synthesis and evaluation of compounds for antimicrobial activity suggest possible applications in developing new antimicrobial agents. For example, the synthesis of pyran-2- carboxamide derivatives with noted antimicrobial activity against various bacteria and fungi indicates the potential for such compounds in medical research and treatment development (Aytemir et al., 2003).

Supramolecular Gelators

The study on N-(thiazol-2-yl) benzamide derivatives as new series of supramolecular gelators, examining the role of methyl functionality and S⋯O interaction, points towards applications in material science, particularly in the development of novel gel materials for various industrial and biomedical applications (Yadav & Ballabh, 2020).

Quantum Chemical Studies

The hybrid and bioactive cocrystals study, involving computational simulations and DFT calculations, indicates the growing importance of theoretical and computational approaches in understanding and predicting the properties of new compounds. This research could have implications in drug design, materials science, and the study of molecular interactions (Al-Otaibi et al., 2020).

properties

IUPAC Name

3-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-3-2-4-12(7-11)15(19)17-13-8-16-18(9-13)14-5-6-20-10-14/h2-4,7-9,14H,5-6,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTWYZCJGWQQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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